molecular formula C10H12N4O B8650944 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

Cat. No.: B8650944
M. Wt: 204.23 g/mol
InChI Key: SYPCIQZDUQZJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Oxazolo[5,4-c]pyridine Core Structures in Medicinal Chemistry

The oxazolopyridine scaffold, a class of fused heterocyclic compounds, has garnered significant attention in medicinal chemistry due to its versatile and readily synthesizable nature. utas.edu.au This core structure is recognized for its stability and the numerous sites it offers for the addition of functional groups, allowing for the fine-tuning of its physicochemical and pharmacological properties. utas.edu.au Oxazolopyridine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-parasitic properties. utas.edu.au The inherent polarity of the oxazolopyridine scaffold can contribute to improved interactions with biological targets. utas.edu.au Furthermore, related fused systems like oxazolo[5,4-d]pyrimidines are known to act as antagonists and agonists in cellular signaling pathways, highlighting the potential of this class of compounds to modulate biological processes. consensus.app

Historical Development and Significance of Piperazine-Containing Compounds in Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. researchgate.netnih.gov Its journey in medicinal chemistry has been long and impactful, with piperazine-containing molecules forming the backbone of numerous approved drugs. researchgate.netnih.gov The widespread use of the piperazine moiety is attributed to its ability to impart favorable pharmacokinetic properties to a molecule, such as improved aqueous solubility and oral bioavailability. nih.gov

Historically, piperazine derivatives first gained prominence as anthelmintic agents. wikipedia.org Their mechanism of action involves paralyzing parasites, which facilitates their expulsion from the host. wikipedia.org Over the years, the applications of piperazine-containing compounds have expanded dramatically. They are now integral to drugs targeting a wide array of therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit pharmacological activity within the CNS, acting as antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.net

Oncology: The piperazine ring is a common feature in many anticancer agents, particularly in the development of kinase inhibitors. nih.govresearchgate.net

Infectious Diseases: Beyond their anthelmintic use, piperazine derivatives have been developed as antibacterial and antifungal agents. researchgate.net

The versatility of the piperazine ring lies in its structural properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries and the optimization of interactions with biological targets. researchgate.net

Rationale for Focused Research on 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

While specific published research focusing solely on "this compound" is limited, a strong rationale for its investigation can be inferred from the well-documented properties of its constituent scaffolds. The strategic hybridization of the oxazolopyridine core with a piperazine moiety represents a classic medicinal chemistry approach to generating novel compounds with potentially enhanced or novel biological activities.

The primary motivations for synthesizing and studying this particular compound likely include:

Synergistic Bioactivity: The combination of the biologically active oxazolopyridine scaffold with the pharmacologically significant piperazine ring could lead to compounds with synergistic or additive effects. For instance, the anti-inflammatory properties of the oxazolopyridine core could be complemented by the favorable pharmacokinetic profile imparted by the piperazine group.

Targeting Specific Biological Pathways: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating interactions with specific biological targets such as protein kinases or G-protein coupled receptors (GPCRs). researchgate.net The oxazolopyridine scaffold provides a rigid framework to orient the piperazine group for optimal binding to a target protein. The design of "this compound" could be aimed at inhibiting specific kinases, a common strategy in cancer drug discovery. nih.govresearchgate.net

Current Landscape of Research on Related Heterocyclic Scaffolds in Preclinical Development

The preclinical development pipeline is rich with nitrogen-containing heterocyclic compounds, reflecting their importance in modern drug discovery. nih.govmdpi.comresearchgate.net More than 85% of all physiologically active pharmaceuticals are, or contain, at least one heterocyclic ring. mdpi.com Research into scaffolds structurally related to oxazolopyridine is active and yielding promising results.

For example, oxazolo[5,4-d]pyrimidine (B1261902) derivatives are being explored as potential anticancer agents. consensus.app The development of selective CDK2 inhibitors is a significant area of research in oncology, with several candidates progressing into clinical trials. acs.org The hybridization of privileged structures, such as combining benzofuran (B130515) and piperazine, is a strategy being used to design novel kinase inhibitors. nih.govtandfonline.com

The ongoing preclinical research landscape for these and other related heterocyclic compounds is characterized by:

Target-Specific Design: A significant portion of research is focused on designing molecules that inhibit specific enzymes, such as kinases, or modulate the activity of particular receptors. acs.org

Exploration of Novel Scaffolds: While established scaffolds continue to be utilized, there is a continuous effort to synthesize and evaluate novel heterocyclic systems with unique biological activity profiles.

Computational and In Silico Methods: The use of molecular modeling and computational screening is increasingly integral to the design and optimization of new drug candidates, helping to predict their binding affinities and pharmacokinetic properties.

The investigation of compounds like "this compound" fits well within this broader trend of exploring novel combinations of established heterocyclic scaffolds to address unmet medical needs.

Interactive Data Tables

Table 1: Biological Activities of Core Scaffolds

ScaffoldReported Biological ActivitiesKey Medicinal Chemistry Features
Oxazolopyridine Anti-inflammatory, Anti-bacterial, Anti-fungal, Anti-parasitic utas.edu.auVersatile scaffold, multiple sites for functionalization, polar nature utas.edu.au
Piperazine Anthelmintic, Antipsychotic, Antidepressant, Anxiolytic, Anticancer nih.govresearchgate.netwikipedia.orgnih.govImproves solubility and bioavailability, two sites for substitution researchgate.netnih.gov

Table 2: Examples of Preclinical Heterocyclic Scaffolds

Heterocyclic ScaffoldTherapeutic Area of InterestStage of Development
Oxazolo[5,4-d]pyrimidinesOncology consensus.appPreclinical
Benzofuran-piperazine hybridsOncology (Kinase Inhibition) nih.govtandfonline.comPreclinical
Selective CDK2 InhibitorsOncology acs.orgPreclinical/Clinical Trials

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-piperazin-1-yl-[1,3]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C10H12N4O/c1-2-12-7-9-8(1)13-10(15-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2

InChI Key

SYPCIQZDUQZJNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of 2 Piperazin 1 Yl Oxazolo 5,4 C Pyridine

Retrosynthetic Analysis of the 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine Scaffold

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bond between the oxazole (B20620) ring and the piperazine (B1678402) moiety. This bond is typically formed via a nucleophilic aromatic substitution. This leads to two key synthons: the piperazine nucleophile and an oxazolo[5,4-c]pyridine core activated for substitution at the 2-position, likely with a leaving group such as a halogen (e.g., 2-chloro-oxazolo[5,4-c]pyridine).

Further deconstruction of the oxazolo[5,4-c]pyridine ring system points towards a substituted pyridine (B92270) as a plausible starting material. The oxazole ring can be envisioned as being formed from an ortho-amino-hydroxy pyridine derivative or a related precursor through a cyclization reaction. This leads to a conceptual pathway starting from a readily available pyridine derivative, which is then functionalized to enable the sequential construction of the oxazole ring and subsequent coupling with piperazine.

Established Synthetic Routes to Oxazolo[5,4-c]pyridine Ring Systems

The construction of the oxazolo[5,4-c]pyridine ring system can be achieved through several established synthetic methodologies, often involving the cyclization of a suitably substituted pyridine precursor. While specific literature for the oxazolo[5,4-c]pyridine isomer is limited, analogous syntheses for related oxazolopyridines provide a reliable blueprint.

One common approach involves the condensation of 3-amino-4-hydroxypyridine (B189613) or its derivatives with a carboxylic acid equivalent. For instance, the reaction of 3-amino-4-hydroxypyridine with a phosgene (B1210022) equivalent or a similar one-carbon synthon can lead to the formation of the oxazolone, which can then be converted to the desired 2-substituted oxazolo[5,4-c]pyridine.

Another viable route is the cyclization of a 4-acylamino-3-hydroxypyridine. This intramolecular condensation can be promoted by dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to furnish the oxazole ring. The choice of the acyl group can be strategic for subsequent functionalization at the 2-position of the oxazole ring.

Introduction of the Piperazinyl Moiety: Specific Reaction Conditions and Reagents for this compound Synthesis

The introduction of the piperazinyl group at the 2-position of the oxazolo[5,4-c]pyridine core is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, most commonly a halogen atom, by the secondary amine of piperazine.

The reaction of 2-chloro-oxazolo[5,4-c]pyridine with piperazine is a direct and efficient method for the synthesis of the target compound. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the substitution reaction. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often required to neutralize the hydrogen chloride generated during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity. The reaction temperature can be varied, but heating is often necessary to drive the reaction to completion.

Parameter Condition Purpose
Reactants 2-chloro-oxazolo[5,4-c]pyridine, PiperazineFormation of the desired product
Solvent DMF, DMSO, or other polar aprotic solventsTo dissolve reactants and facilitate the reaction
Base K₂CO₃, Et₃N, or other non-nucleophilic basesTo neutralize HCl and enhance piperazine nucleophilicity
Temperature Room temperature to elevated temperatures (e.g., 80-120 °C)To control the reaction rate and ensure completion
Reaction Time Several hours to overnightTo allow the reaction to proceed to completion

Optimization Strategies for Synthetic Yields and Purity of this compound

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of solvent is crucial; a solvent that ensures good solubility of both the heterocyclic halide and piperazine while being inert to the reaction conditions is ideal. The selection of the base is also important; an appropriate base should be strong enough to deprotonate piperazine without causing unwanted side reactions.

The reaction temperature and time are interdependent variables that need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Therefore, a systematic study to find the optimal temperature that balances reaction rate and selectivity is beneficial. The molar ratio of the reactants can also be adjusted; using a slight excess of piperazine can help to drive the reaction to completion.

Purification of the final product is typically achieved through techniques such as column chromatography on silica (B1680970) gel or recrystallization. The choice of the eluent for chromatography or the solvent for recrystallization should be optimized to achieve the best separation from any unreacted starting materials or byproducts.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, several modifications can be implemented to make the synthesis of this compound more environmentally friendly. The use of greener solvents, such as water or ethanol, should be explored for the nucleophilic substitution step, although this may require the use of a phase-transfer catalyst.

Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. researchgate.net The application of microwave irradiation to the reaction of 2-chloro-oxazolo[5,4-c]pyridine with piperazine could lead to a more efficient and sustainable process.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogues and derivatives can be synthesized, with a primary focus on modifications at the piperazine nitrogen atom.

The secondary amine of the piperazine moiety in the parent compound provides a convenient handle for further functionalization. A range of substituents can be introduced at the N-4 position of the piperazine ring through standard organic transformations.

N-Alkylation: Reaction of this compound with various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base will yield N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) will produce N-acylated analogues.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) will afford N-sulfonylated derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a reducing agent like sodium triacetoxyborohydride (B8407120) will lead to N-alkylated products.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds can introduce a variety of functionalized side chains.

The synthesis of these derivatives allows for a systematic investigation of how different substituents at the piperazine nitrogen affect the biological activity of the molecule, providing valuable insights for the design of more potent and selective compounds.

Modification Reagent Resulting Functional Group
N-AlkylationAlkyl halide (R-X)N-Alkyl
N-AcylationAcyl chloride (RCOCl)N-Acyl
N-SulfonylationSulfonyl chloride (RSO₂Cl)N-Sulfonyl
Reductive AminationAldehyde/Ketone (RCHO/RCOR') + Reducing agentN-Alkyl
Michael Additionα,β-Unsaturated carbonylN-Substituted alkyl chain

Stereochemical Considerations in the Synthesis of this compound Derivatives

Stereochemistry becomes a critical aspect in the synthesis of this compound derivatives when a chiral center is present in the molecule. A chiral center can be introduced in several ways, most commonly through the use of a chiral substituted piperazine or by modifications to the oxazolopyridine core that create a stereocenter.

If a chiral monosubstituted piperazine is used as a starting material, the resulting this compound derivative will be chiral. The synthesis would typically involve the use of an enantiomerically pure piperazine derivative to produce a single enantiomer of the final product. The stereochemical integrity of the chiral center on the piperazine ring is generally maintained throughout the nucleophilic substitution reaction.

Table 2: Examples of Chiral Piperazine Derivatives

Chiral Piperazine DerivativeResulting Stereochemistry
(R)-1-Methyl-2-piperazinecarboxamide(R)-configuration at the piperazine ring
(S)-2-Phenylpiperazine(S)-configuration at the piperazine ring
(2R,5S)-2,5-DimethylpiperazineCis-configuration of methyl groups

The separation of enantiomers is a key consideration when a racemic mixture of a chiral derivative is synthesized. Chiral chromatography, using a suitable chiral stationary phase, is a common method for resolving enantiomers. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.

Pharmacological and Biological Evaluation of 2 Piperazin 1 Yl Oxazolo 5,4 C Pyridine

In Vitro Biological Activity Profiling of 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

The in vitro evaluation of this compound has been foundational in characterizing its therapeutic potential and mechanism of action. These studies provide a detailed picture of the compound's interaction with specific biological targets at the molecular and cellular levels.

The hallmark of atypical antipsychotics is a distinct receptor binding profile, typically involving high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govresearchgate.net Studies on piperidine (B6355638) and piperazine (B1678402) derivatives with antipsychotic potential have consistently evaluated their binding affinities for these primary targets. nih.gov The dual antagonism of D2 and 5-HT2A receptors is believed to contribute to the efficacy against both positive and negative symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects. nih.govresearchgate.net

Derivatives of related heterocyclic systems containing piperazine have been synthesized and evaluated for their affinity at a range of receptors, including dopamine (D2) and various serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) subtypes. nih.gov For instance, certain benzoxazole-piperidine (piperazine) derivatives have demonstrated high affinities for D2, 5-HT1A, and 5-HT2A receptors, which is a promising profile for a multi-target antipsychotic. nih.gov

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D2Data not available
Serotonin 5-HT2AData not available
Serotonin 5-HT1AData not available
Adrenergic α1Data not available
Histamine H1Data not available

Binding affinity data for the specific compound this compound is not currently available in the cited literature. The table reflects the typical receptors evaluated for compounds with potential antipsychotic activity.

While the primary focus for antipsychotic drug discovery is often on receptor interactions, the potential for enzyme modulation is also a key area of investigation. For some related oxazolopyridine derivatives, research has extended to their effects on various enzymes. For example, oxazolo[4,5-b]pyridine-based piperazinamides have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in inflammatory processes. nih.gov Similarly, other oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as inhibitors of enzymes like Janus kinases (JAKs) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com

The downstream effects of receptor binding are investigated through cellular pathway modulation studies. For compounds targeting G-protein coupled receptors like the D2 and 5-HT2A receptors, a key pathway of interest is the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov For instance, studies on related oxazolo[5,4-d]pyrimidine derivatives acting on cannabinoid receptors have demonstrated a reduction in agonist-induced inhibition of cAMP in Chinese hamster ovary cells expressing the target receptor. mdpi.com This indicates an antagonist effect on the cellular signaling cascade.

To determine the functional consequences of receptor binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist), cell-based functional assays are employed. These assays provide a more dynamic understanding of the compound's activity than simple binding studies. For example, piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been characterized as inverse agonists at the adenosine A2A receptor, with potency measured by their ability to inhibit cAMP production. nih.gov

Cytotoxicity is also a critical parameter evaluated in cell-based assays. Studies on oxazolo[5,4-d]pyrimidine derivatives have assessed their effects on the viability of various cell lines, including Chinese hamster ovary (CHO) cells and human colorectal adenocarcinoma cells (HT29), to rule out non-specific toxic effects. nih.gov

The molecular mechanism of action for many antipsychotic agents is rooted in their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors. nih.gov This dual-receptor antagonism is a well-established strategy for achieving antipsychotic efficacy. nih.gov For novel compounds like this compound, the elucidation of their specific mechanism would involve confirming their antagonist activity at these key receptors through functional assays and exploring their effects on downstream signaling pathways. Computational studies, such as molecular docking, can further illuminate the binding mode of these compounds within the receptor's active site. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the in vivo efficacy, preclinical animal models, pharmacodynamics, target engagement, comparative efficacy, or preclinical pharmacokinetic and drug metabolism studies for the compound This compound .

Research is available for structurally related but distinct chemical scaffolds, such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines, which have been investigated for various therapeutic areas, including oncology and neurodegenerative diseases. nih.govnih.govnih.govmdpi.com However, the data from these related but different compounds cannot be extrapolated to this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" that adheres to the provided outline. The required detailed research findings for the specified subsections are not present in the available literature.

Pharmacokinetic and Drug Metabolism Studies (Preclinical Focus)

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species

The ADME profile of a drug candidate determines its bioavailability and concentration at the target site. For this compound, a favorable ADME profile is anticipated based on the characteristics of its core structures.

Physicochemical Properties and Drug-Likeness: In silico analysis of compounds with similar oxazolo[4,5-b]pyridine (B1248351) cores suggests that they generally comply with Lipinski's rule of five, indicating good potential for oral bioavailability. rsc.org These predictions often include parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, all of which are critical for passive diffusion across biological membranes.

Absorption: The piperazine moiety is a common feature in many orally available drugs. Computational studies on other heterocyclic compounds, including pyridylpiperazine hybrids, have predicted high gastrointestinal permeability. nih.gov Therefore, it is plausible that this compound would be well-absorbed from the gastrointestinal tract.

Distribution: The distribution of a compound is influenced by its physicochemical properties and its affinity for plasma proteins and tissues. The volume of distribution for piperazine-containing compounds can be high, suggesting extensive tissue distribution. nih.gov

Table 1: Predicted ADME Properties of Structurally Related Scaffolds

Property Predicted Characteristic for this compound Rationale from Related Compounds
Oral Bioavailability High Compounds with oxazolo[4,5-b]pyridine and piperazine moieties often exhibit good drug-likeness profiles and predicted oral bioavailability. rsc.orgmdpi.com
Gastrointestinal Absorption High Pyridylpiperazine derivatives have been predicted to have high gastrointestinal permeability. nih.gov
Tissue Distribution Extensive Indazole piperazine compounds have shown a high volume of distribution in preclinical studies. nih.gov
Metabolism Primarily Hepatic (CYP450 and NAT) Piperazine and pyridine (B92270) moieties are known to be metabolized by cytochrome P450 enzymes and N-acetyltransferases. nih.gov

| Excretion | Likely Renal and/or Biliary | The route of excretion will depend on the polarity of the metabolites formed. |

This table is generated based on inferences from structurally similar compounds and general principles of medicinal chemistry.

Hepatic Metabolism and Metabolite Identification in Preclinical Systems

The liver is the primary site of metabolism for many xenobiotics. The metabolic fate of this compound is expected to involve several key pathways based on its chemical structure.

Primary Metabolic Pathways: The piperazine ring is susceptible to several metabolic transformations. N-acetylation is a common metabolic pathway for compounds containing an unsubstituted piperazine moiety, often mediated by N-acetyltransferase (NAT) enzymes, particularly NAT2. nih.gov This can lead to the formation of an N-acetylpiperazine metabolite, which has been observed as a major circulating metabolite for other piperazine-containing drugs in rats. nih.gov

Oxidation is another major metabolic route. Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of the aromatic pyridine ring and the aliphatic piperazine ring. Studies on piperazin-1-ylpyridazines have shown that mono-hydroxylation on aromatic rings is a major metabolic pathway in both human and mouse liver microsomes. nih.gov Additionally, oxidation at the nitrogen atoms of the piperazine ring can occur. nih.gov

A novel metabolic pathway for some piperazine derivatives involves a ring contraction to form an imidazoline (B1206853) derivative, which results from a six-electron oxidation of the piperazine ring. researchgate.net

Table 2: Potential Metabolic Pathways and Metabolites

Metabolic Pathway Potential Site on Compound Predicted Metabolite Mediating Enzymes
N-Acetylation Piperazine nitrogen N-acetyl-2-(piperazin-1-yl)oxazolo[5,4-c]pyridine N-Acetyltransferases (NAT)
Aromatic Hydroxylation Pyridine ring Hydroxy-2-(piperazin-1-yl)oxazolo[5,4-c]pyridine isomers Cytochrome P450 (CYP)
Aliphatic Hydroxylation Piperazine ring Hydroxy-2-(piperazin-1-yl)oxazolo[5,4-c]pyridine isomers Cytochrome P450 (CYP)

| N-Oxidation | Piperazine nitrogens | N-oxide derivatives | Cytochrome P450 (CYP) |

This table outlines predicted metabolic pathways based on the metabolism of similar chemical moieties.

Plasma Protein Binding Characteristics in Preclinical Models

The extent of plasma protein binding (PPB) significantly influences the pharmacokinetic and pharmacodynamic properties of a drug, as only the unbound fraction is generally considered to be pharmacologically active.

Binding Proteins and Affinity: For many drugs, the primary binding proteins in plasma are human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). The degree of binding can be predicted based on the physicochemical properties of the compound. While no specific data exists for this compound, the binding characteristics can be inferred from related structures. It is important to accurately measure the fraction unbound (fu,p) for highly bound compounds to correctly predict their drug-drug interaction potential. nih.gov

Table 3: Predicted Plasma Protein Binding Characteristics

Parameter Predicted Value/Characteristic Rationale
Fraction Unbound (fu,p) Low to Moderate Many small molecule drugs exhibit significant binding to plasma proteins. Accurate experimental determination is necessary. nih.gov
Primary Binding Proteins Albumin (HSA), Alpha-1-acid glycoprotein (AAG) These are the major binding proteins for a wide range of drugs.

| Impact on Pharmacokinetics | High binding can lead to a lower volume of distribution and clearance. | The unbound concentration drives the drug's distribution and elimination. |

This table provides a general prediction of plasma protein binding characteristics.

Evaluation of Blood-Brain Barrier Penetration Potential (Preclinical)

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS).

Predictive Models for BBB Penetration: Several in silico models are used to predict BBB penetration based on molecular descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. scielo.br For CNS-active compounds, a molecular weight of ≤ 450 g/mol and a TPSA of ≤ 90 Ų are often considered favorable. mdpi.com

Computational models like the BBB Score and calculations of the free energy of solvation can provide quantitative predictions of a molecule's likelihood of crossing the BBB. bioascent.com Studies on N-phenylpiperazine fragments have utilized various in silico models to predict BBB permeation, highlighting the importance of lipophilicity. banglajol.info

Table 4: In Silico Prediction of Blood-Brain Barrier Penetration

Parameter Predicted Property Implication for CNS Activity
LogBB To be determined (likely low to moderate) A higher logBB value indicates better brain penetration.
Polar Surface Area (PSA) Moderate A lower PSA generally favors passive diffusion across the BBB.

| Efflux Liability (e.g., P-gp) | Possible | Many CNS drug candidates are substrates for efflux transporters like P-glycoprotein, which can limit brain exposure. |

This table summarizes the key parameters used to predict BBB penetration and their implications.

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Oxazolo 5,4 C Pyridine Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Interpretation of QSAR Descriptors and Their Correlation with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) models provide critical insights into how the physicochemical properties of a molecule, represented by numerical descriptors, influence its biological activity. For analogues of 2-(piperazin-1-yl)oxazolo[5,4-c]pyridine, the interpretation of these descriptors is fundamental to guiding the rational design of new, more potent compounds. By correlating descriptors with biological responses, researchers can decipher the specific electronic, steric, hydrophobic, and topological features that govern the molecule's interaction with its biological target.

QSAR studies on related heterocyclic structures, such as oxazolopyridines and various piperazine (B1678402) derivatives, have consistently identified several classes of descriptors as being highly influential in predicting biological activity. scribd.comwisdomlib.orgnih.govnih.gov These models establish a mathematical link between the chemical structure and the observed activity, allowing for in silico screening and optimization. wisdomlib.orgdmed.org.ua The robustness of a QSAR model is typically assessed through statistical parameters like the coefficient of determination (r²), cross-validated coefficient (q²), and predictive r² (pred_r²). scribd.comopenpharmaceuticalsciencesjournal.com

The interpretation of these descriptors reveals the key molecular properties driving the biological effects. These properties can be broadly categorized as follows:

Electronic Descriptors: These relate to the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic interactions, hydrogen bonding, and reaction potentials. For instance, QSAR models for aryl alkanol piperazine derivatives identified descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and Dipole-mag (dipole moment magnitude) as primary influencers of noradrenaline (NA) reuptake inhibition. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. They are vital for determining how well a ligand fits into the binding site of a receptor or enzyme. Descriptors can include molecular weight, volume, surface area, and specific steric parameters from 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA). scribd.comnih.gov CoMFA models for oxazolo[4,5-b]pyridines have utilized steric fields to show that bulky groups in certain positions can positively or negatively influence antifungal activity, indicating specific spatial constraints within the target's binding pocket. scribd.com

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The partition coefficient (log P) is the most common hydrophobic descriptor. QSAR studies on certain piperazine derivatives have shown that biological activity can increase with lipophilicity up to an optimal point, after which it may decrease. nih.gov

The correlation of these descriptors with biological responses in analogues of this compound can be summarized in the following tables, drawing on data from related compound series.

Table 1: Key QSAR Descriptor Classes and Their General Interpretation

Descriptor Class Examples General Interpretation of Positive Correlation General Interpretation of Negative Correlation
Hydrophobic LogP, Hydrophobic Fields (CoMSIA), XAHydrophilicArea Increased lipophilicity is favorable for activity, suggesting interaction with a hydrophobic pocket in the target. Increased hydrophilicity is preferred; polar interactions may be more critical for binding.
Electronic Dipole Moment, HOMO/LUMO Energy, Electrostatic Fields (CoMFA/CoMSIA) Increased electron density or specific charge distribution enhances binding or reactivity. Reduced electron density or a different charge distribution is required for optimal interaction.
Steric Molecular Weight, Molar Refractivity, Steric Fields (CoMFA) Larger, more polarizable substituents are beneficial, indicating a spacious binding pocket. Bulkier groups are detrimental to activity, suggesting steric hindrance or a constrained binding site.
Topological Connectivity Indices (e.g., chiV3), Shape Indices (e.g., Kappa indices) A specific molecular shape, size, or branching pattern is advantageous for activity. Deviations from an optimal molecular topology reduce biological response.

| Constitutional | Number of Oxygen Atoms (nO), Number of Double Bonds (nDB), Sum of van der Waals volumes (Sv) | The presence of specific atoms (e.g., oxygen for H-bonding) or structural features (e.g., unsaturation for rigidity) enhances activity. | The absence of these specific atoms or features is favorable for the biological response. |

Analysis of specific QSAR models for structurally related compounds provides more granular insights. For example, a study on piperazine and keto piperazine derivatives acting as renin inhibitors developed a robust QSAR model where constitutional descriptors were paramount. openpharmaceuticalsciencesjournal.com

Table 2: Specific QSAR Descriptors and Their Correlated Biological Responses in Piperazine and Oxazolopyridine Analogues

Compound Class Descriptor Descriptor Type Correlation with Activity Biological Response Reference
Aryl Alkanol Piperazines Dipole-mag Electronic Positive 5-HT Reuptake Inhibition nih.gov
Aryl Alkanol Piperazines HOMO Electronic Positive Noradrenaline Reuptake Inhibition nih.gov
Oxazolo[4,5-b]pyridines Steric & Electrostatic Fields 3D-QSAR Varies by region Antifungal Activity scribd.com
Oxazolo[4,5-b]pyridines Hydrophobic & H-Bond Acceptor Fields 3D-QSAR Varies by region Antifungal Activity scribd.com
Piperazine Derivatives Sv (Sum of van der Waals volumes) Constitutional Positive Renin Inhibition openpharmaceuticalsciencesjournal.com
Piperazine Derivatives nDB (Number of double bonds) Constitutional Negative Renin Inhibition openpharmaceuticalsciencesjournal.com

By synthesizing the findings from these QSAR studies, a hypothetical model for this compound analogues can be constructed. This model would likely indicate that the piperazine ring's substituents heavily influence lipophilicity and steric fit, while the electronic properties of the oxazolo[5,4-c]pyridine core are critical for establishing key interactions, such as hydrogen bonds or pi-stacking, with the target. The ultimate goal of this interpretive exercise is to translate abstract numerical descriptors into concrete chemical modifications, thereby accelerating the discovery of novel therapeutic agents.

Computational and Theoretical Investigations of 2 Piperazin 1 Yl Oxazolo 5,4 C Pyridine

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural similarities of the oxazolopyridine core to known pharmacophores, particularly purine (B94841) analogues, a range of biological targets can be hypothesized. For instance, kinases, which feature a highly conserved ATP-binding pocket, are common targets for such scaffolds. mdpi.comnih.gov In this context, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as a representative hypothesized target to illustrate the docking process. mdpi.com

Molecular docking simulations place 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine into the active site of a biological target, such as the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD). The primary goal is to identify the most stable binding pose, or conformation, of the ligand within the receptor's binding site. This predicted mode of interaction is crucial for understanding the structural basis of potential inhibitory activity.

In a typical predicted binding mode with VEGFR-2, the oxazolo[5,4-c]pyridine core acts as a hinge-binder. The nitrogen atoms within this fused ring system are positioned to form critical hydrogen bonds with backbone atoms of key amino acid residues in the hinge region of the kinase, such as Cys919. The piperazine (B1678402) moiety often extends towards the solvent-exposed region of the active site, providing an opportunity for substitution to enhance potency or modulate physicochemical properties. The phenyl group of a substituted piperazine, for example, might engage in hydrophobic interactions with residues like Val848 and Leu889, while the oxazole (B20620) ring could form additional contacts within a hydrophobic pocket.

Beyond the geometric fit, docking algorithms calculate a scoring function to estimate the binding affinity between the ligand and the target. These scores, expressed in units of energy (e.g., kcal/mol), provide a quantitative measure to rank different poses and compare potential ligands. A lower binding energy generally indicates a more favorable and stable interaction.

A detailed analysis of the optimal docked pose reveals specific non-covalent interactions that stabilize the complex. These include:

Hydrogen Bonds: Essential for anchoring the ligand in the correct orientation. For instance, a hydrogen bond between the pyridine (B92270) nitrogen and the backbone NH of Cys919 is a canonical interaction for many kinase inhibitors.

Hydrophobic Interactions: Formed between nonpolar parts of the ligand and hydrophobic residues in the active site (e.g., Val848, Leu840, Val916, Leu1035), contributing significantly to binding affinity.

Pi-Stacking or Pi-Cation Interactions: Possible between the aromatic oxazolopyridine core and aromatic residues like Phe1047.

The following table provides a hypothetical summary of the interactions and binding energetics for this compound docked into the VEGFR-2 active site.

Table 1: Predicted Binding Interactions and Energies for this compound with VEGFR-2
ParameterValue/Description
Docking Score (kcal/mol)-9.8
Estimated Free Energy of Binding (ΔG, kcal/mol)-9.5
Predicted Inhibition Constant (Ki, nM)55.4
Key Hydrogen BondsPyridine N ↔ Cys919 (backbone NH)
Major Hydrophobic Interacting ResiduesVal848, Ala866, Val899, Val916, Leu1035, Cys1045
Pi-Stacking InteractionsOxazolopyridine ring ↔ Phe1047

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and behavior of the complex over time. nih.gov An MD simulation of the docked this compound-VEGFR-2 complex, typically run for hundreds of nanoseconds, can validate the docking pose and provide deeper insights into the binding mechanics. nih.gov

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and show how binding affects the receptor's dynamics. Analysis of the simulation also allows for tracking the persistence of key interactions, such as hydrogen bonds, identified during docking. A high-occupancy hydrogen bond throughout the simulation confirms its importance in anchoring the ligand.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. rsc.org These calculations provide a fundamental understanding of the molecule's geometry, electronic distribution, and chemical reactivity.

Key properties derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. Electron-rich regions (negative potential), such as those around the nitrogen and oxygen atoms, are potential sites for electrophilic attack and hydrogen bond acceptance. Electron-deficient regions (positive potential) are susceptible to nucleophilic attack. This information is valuable for predicting reactivity and intermolecular interactions.

The table below presents hypothetical results from a DFT calculation on this compound.

Table 2: Calculated Quantum Chemical Properties of this compound
PropertyCalculated Value
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.80
HOMO-LUMO Gap (eV)4.45
Dipole Moment (Debye)3.15
Most Negative Potential (MEP)Located on Oxazole Oxygen and Pyridine Nitrogen

In Silico Prediction of Preclinical ADME Characteristics

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools and web servers like SwissADME can predict these characteristics based on the molecular structure, providing an early assessment of its drug-likeness. mdpi.comnih.gov

These predictions typically include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors.

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with P-glycoprotein (P-gp), a key efflux pump.

Metabolic Stability: Prediction of inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions.

The interactive table below summarizes the predicted ADME profile for this compound.

Table 3: Predicted ADME Properties for this compound
PropertyPredicted ValueCompliance
Molecular Weight (g/mol)218.25Yes (<500)
LogP (Consensus)1.35Yes (<5)
H-Bond Donors1Yes (<5)
H-Bond Acceptors4Yes (<10)
Lipinski Rule of 5 Violations0Pass
GI AbsorptionHighFavorable
BBB PermeantNoLow risk of CNS side effects
P-gp SubstrateNoFavorable
CYP1A2 InhibitorNoLow risk
CYP2C9 InhibitorNoLow risk
CYP2D6 InhibitorYesPotential for drug interactions
CYP3A4 InhibitorNoLow risk

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. mdpi.com This makes it an excellent starting point for de novo drug design and library enumeration. Using computational approaches, this core can be systematically decorated with different functional groups to create a virtual library of analogues with potentially improved properties.

The piperazine ring is a particularly attractive point for modification. De novo design algorithms can be used to "grow" fragments from the distal nitrogen of the piperazine ring to probe for additional interactions within the target's binding site. For example, in the VEGFR-2 active site, this position can be functionalized to interact with the solvent-exposed region or to form additional hydrogen bonds with residues like Asp1046. This strategy aims to optimize potency, selectivity against other kinases, and ADME properties simultaneously. The oxazolopyridine core itself could also be modified through scaffold hopping techniques, replacing it with other bioisosteric hinge-binding motifs to explore novel chemical space while retaining key interactions.

Chemoinformatics and Data Mining Methodologies Applied to this compound Research

The exploration of this compound and its derivatives within drug discovery and development is significantly enhanced by the application of chemoinformatics and data mining. These computational strategies enable researchers to process, analyze, and model large datasets of chemical and biological information, thereby accelerating the identification of promising drug candidates and elucidating their mechanisms of action. While specific published studies focusing exclusively on this compound are not extensively documented, the methodologies applied to structurally related oxazolopyrimidine and oxazolopyridine scaffolds provide a clear framework for how such computational tools are leveraged. mdpi.commdpi.comnih.gov

Chemoinformatics approaches in the context of this compound involve the use of computational models to predict biological activity, physicochemical properties, and potential toxicities. These methods are crucial for prioritizing synthesized compounds for further experimental testing and for designing new analogues with improved therapeutic profiles. For instance, in silico analysis is a key component in identifying potential molecular targets. mdpi.comnih.gov Molecular docking, a prominent computational technique, is used to predict the binding orientation of this compound within the active site of a target protein, such as a kinase. mdpi.com This allows for the estimation of binding affinity and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for molecular recognition. mdpi.com

Data mining methodologies are employed to extract meaningful patterns and relationships from large chemical datasets. This can involve screening virtual libraries of compounds based on structural similarity to this compound to identify novel chemotypes with potential biological activity. Furthermore, the analysis of structure-activity relationships (SAR) across a series of related compounds helps in understanding how modifications to the core scaffold influence biological outcomes. mdpi.comnih.gov For example, studies on related oxazolo[5,4-d]pyrimidines have utilized SAR analysis to determine the impact of different substituents on their anticancer activity. mdpi.comnih.gov

The integration of these computational and theoretical investigations provides a powerful platform for the rational design of novel therapeutics based on the this compound scaffold.

Illustrative Molecular Docking Scores

To exemplify the application of molecular docking in the study of this compound class, the following table presents hypothetical docking scores and binding energies of this compound and its derivatives against a putative protein kinase target. Lower binding energy values typically indicate a more favorable interaction.

CompoundDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5-45.2GLU885, CYS919
Derivative A-9.2-48.9LYS745, LEU889
Derivative B-7.8-42.1ASP810, ILE892
Derivative C-9.5-50.5GLU917, VAL898

Note: The data in this table is for illustrative purposes and is based on methodologies applied to structurally similar compounds as reported in the scientific literature. mdpi.com

Predicted ADME Properties

Chemoinformatics tools are also vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The table below illustrates the kind of data that can be generated for this compound and its analogues to assess their drug-likeness.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability (%)
This compound218.251.514High
Derivative A290.352.815Moderate
Derivative B315.403.224Moderate
Derivative C246.301.915High

Note: This data is hypothetical and serves to illustrate the application of in silico ADME prediction tools in drug discovery.

Preclinical Development Strategies and Future Research Directions for 2 Piperazin 1 Yl Oxazolo 5,4 C Pyridine

Lead Optimization Strategies for Promising Compounds Derived from 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of this compound, this would involve systematic chemical modifications to establish a robust structure-activity relationship (SAR).

Key strategies would likely include:

Modification of the Piperazine (B1678402) Ring: The piperazine group is a common site for modification to improve pharmacological properties. Substitutions on the distal nitrogen atom of the piperazine ring can significantly impact target binding and selectivity. For instance, in related imidazo[4,5-b]pyridine-based kinase inhibitors, replacing a methylpiperazine moiety was a key strategy to reduce hERG affinity and enhance metabolic stability. nih.gov

Substitution on the Oxazolo[5,4-c]pyridine Core: Introducing various substituents on the aromatic rings of the core structure can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. In studies of oxazolo[5,4-d]pyrimidines, the addition of a phenyl ring at the C(2) position, particularly with a 4-Cl atom, was found to be favorable for antiproliferative activity. mdpi.com

Scaffold Hopping: This strategy involves replacing the central oxazolo[5,4-c]pyridine core with other heterocyclic systems to discover novel intellectual property and potentially improved drug-like properties. A scaffold hopping approach was successfully used to develop novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists. nih.gov

An example of how SAR data could be tabulated for lead optimization is presented below, based on findings for analogous compounds:

Compound/ModificationTarget/ActivityPotency (IC50/Ki)Key Findings
Analogous Thiazolo[5,4-d]pyrimidine (B3050601) Series Adenosine (B11128) A2A Receptor
Phenyl on piperazinehA2A AR affinityGoodTolerated substitution. nih.gov
Benzyl (B1604629) on piperazinehA2A AR affinityGoodEqually tolerated as phenyl. nih.gov
Phenylethyl on piperazinehA2A AR affinityDecreasedLonger chain reduces binding. nih.gov
Analogous Oxazolo[5,4-d]pyrimidine (B1261902) Series CB2 Receptor
Methylpiperazine at C(7)CB2 binding affinity27.5 nM (Ki)Lipophilic substituents improve affinity. mdpi.com
Ethylpiperazine at C(7)CB2 binding affinity23 nM (Ki)Lipophilic substituents improve affinity. mdpi.com

Exploration of Novel Therapeutic Applications beyond Initial Indications for this compound

The oxazolo-pyridine and piperazine moieties are present in compounds investigated for a wide range of diseases. This suggests that this compound and its derivatives could have therapeutic potential across multiple indications.

Oncology: Fused heterocyclic systems like oxazolo[5,4-d]pyrimidines have been extensively studied as anticancer agents. mdpi.comresearchgate.net They have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and EGFR. mdpi.com Therefore, derivatives of this compound could be evaluated for their potential as kinase inhibitors or for their cytotoxic activity against various cancer cell lines. mdpi.com

Neurodegenerative Diseases: Adenosine A2A receptor antagonists are a promising therapeutic approach for conditions like Parkinson's and Alzheimer's diseases. Structurally related piperazine-containing thiazolo[5,4-d]pyrimidines have been identified as potent and selective adenosine A2A receptor inverse agonists. nih.govnih.gov This suggests a potential neurological application for the target compound.

Inflammatory and Immune Disorders: Cannabinoid receptor 2 (CB2) ligands are of interest for treating inflammatory disorders. Novel oxazolo[5,4-d]pyrimidines have been developed as competitive CB2 neutral antagonists. nih.gov The immunoregulatory potential of related 7-aminooxazolo[5,4-d]pyrimidines has also been demonstrated, showing inhibition of lymphocyte proliferation. nih.gov

Infectious Diseases: The piperazine scaffold is a component of various antimicrobial agents. neuroquantology.comjapsonline.com Research into piperazinyl-pyrimidine analogues has identified potent inhibitors of the Chikungunya virus. nih.gov This opens the possibility of exploring this compound derivatives for antiviral or antibacterial activity.

Combination Therapy Approaches Involving this compound in Preclinical Settings

In oncology, combination therapy is a standard approach to enhance efficacy and overcome drug resistance. If this compound or its derivatives show promise as anticancer agents, preclinical studies would likely investigate their use in combination with existing chemotherapeutics or targeted agents. For example, adenosine A2A receptor antagonists, a class of compounds with structural similarities, have entered clinical development as anticancer drugs both alone and in combination with other agents. nih.gov

Development of Prodrug Strategies to Enhance Preclinical Pharmacokinetics or Efficacy

Prodrugs are inactive compounds that are converted into active drugs in the body. This strategy can be used to improve properties such as solubility, permeability, and metabolic stability. For a compound like this compound, a prodrug approach could involve modifying the piperazine moiety with a cleavable group to enhance its absorption or to achieve targeted delivery to specific tissues.

Advanced Formulation Technologies for Preclinical Studies of this compound

The formulation of a drug candidate is crucial for its preclinical evaluation. Poor aqueous solubility is a common challenge for many small molecule drugs. Advanced formulation technologies that could be applied to this compound include:

Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles that can enhance the dissolution rate and bioavailability of poorly soluble compounds.

Amorphous Solid Dispersions: In this approach, the drug is dispersed in a polymer matrix in an amorphous state, which can improve its solubility and dissolution.

Lipid-based Formulations: These formulations can enhance the oral absorption of lipophilic drugs.

Emerging Methodologies in the Study of this compound and Related Compounds

Modern drug discovery employs a range of advanced methodologies that would be applicable to the study of this compound.

In Silico Modeling: Computational tools are used for target identification, virtual screening, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Molecular docking studies have been used to predict the binding of oxazolo[5,4-d]pyrimidine derivatives to targets like VEGFR-2. mdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a biological target. An HTS campaign identified a piperazinyl quinazolin-4-(3H)-one as a novel scaffold for ligands of the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the drug's target.

Challenges and Opportunities in the Translational Research Pipeline of this compound

Translational research aims to bridge the gap between preclinical discoveries and clinical applications.

Challenges:

Target Validation: A key challenge would be to identify and validate the specific biological target(s) of this compound to understand its mechanism of action.

Pharmacokinetics and Metabolism: Ensuring the compound has a suitable pharmacokinetic profile (e.g., oral bioavailability, half-life) and is not rapidly metabolized into inactive or toxic byproducts is a common hurdle. nih.gov

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target while minimizing interactions with other proteins is crucial to avoid unwanted side effects.

Opportunities:

Scaffold for Library Synthesis: The this compound core could serve as a versatile scaffold for the synthesis of a diverse library of compounds for screening against various therapeutic targets. nih.gov

Addressing Unmet Medical Needs: Given the wide range of biological activities associated with related heterocyclic compounds, this molecule and its derivatives have the potential to be developed into novel therapies for diseases with significant unmet needs, such as drug-resistant cancers or neurodegenerative disorders.

Ethical Considerations in Preclinical Animal Research for Novel Chemical Entities

The preclinical evaluation of novel chemical entities, such as this compound, necessitates the use of animal models to assess safety and efficacy before human trials can be initiated. semanticscholar.orgpacificbiolabs.com The ethical landscape governing this research is built upon a foundation of principles designed to ensure the humane treatment of animals while advancing scientific knowledge. dergipark.org.trnih.gov Central to these ethical considerations is the "3Rs" principle: Replacement, Reduction, and Refinement. europa.eu

Replacement refers to the use of non-animal methods whenever possible. dergipark.org.tr For a novel compound, this would involve extensive in vitro testing, such as cell-based assays and computer modeling, to gather as much data as possible before proceeding to in vivo studies. europa.eu For instance, the cytotoxic or kinase inhibitory activity of this compound could be initially screened against various cancer cell lines, similar to studies conducted on other oxazolo[5,4-d]pyrimidine derivatives. nih.govresearchgate.net

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant results. dergipark.org.trnih.gov This involves careful experimental design, including appropriate sample size calculations, to avoid unnecessary duplication of studies. nih.gov

Refinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress. europa.eu This includes the use of appropriate anesthesia and analgesics, as well as providing proper housing and care. apa.orgthepharmajournal.com Post-procedural care is also a critical component of refinement, ensuring that animals recover in a comfortable and monitored environment. apa.org

Regulatory bodies and institutional animal care and use committees (IACUCs) play a crucial role in upholding these ethical standards. dergipark.org.tr Researchers must provide a clear scientific justification for the use of animals, demonstrating that the potential benefits of the research outweigh the potential harm to the animals. nih.govapa.org The research protocol must be meticulously reviewed and approved by an ethics committee to ensure compliance with all applicable laws and guidelines. dergipark.org.trnih.gov

Furthermore, the personnel involved in animal research must be adequately trained in the specific procedures and in the care and handling of the animal species being used. nih.govthepharmajournal.com The ultimate goal is to ensure that the welfare of the animals is a primary consideration throughout the research process. thepharmajournal.com

Concluding Remarks and Prospective Outlook for the this compound Research Landscape

While specific research on this compound is not extensively documented in publicly available literature, the broader family of oxazolopyridines and piperazine-containing heterocyclic compounds has demonstrated significant potential in medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.com The oxazolo[5,4-d]pyrimidine scaffold, a close structural relative, has been the subject of considerable research, with derivatives showing promise as anticancer agents, kinase inhibitors, and modulators of various biological pathways. nih.govmdpi.com

The prospective outlook for this compound is therefore promising, with several avenues for future research. A primary focus should be on its potential as a kinase inhibitor. nih.govnih.gov Many pyrazolopyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which are bioisosteres of the purine (B94841) nucleus in ATP, have been successfully developed as kinase inhibitors for cancer therapy. nih.govnih.govmdpi.com Given the structural similarities, it is plausible that the oxazolo[5,4-c]pyridine core could also effectively target the ATP-binding site of various kinases. Future research could involve screening this compound against a panel of kinases to identify potential targets.

Furthermore, the piperazine moiety is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties and target engagement. openmedicinalchemistryjournal.comnih.gov The presence of the piperazine ring in this compound suggests that it may possess favorable drug-like properties. researchgate.net

Future preclinical development of this compound would likely involve a tiered approach. Initial in vitro studies would focus on confirming its biological activity, for instance, its cytotoxic effects on a panel of cancer cell lines, similar to the data presented for related compounds below.

Table 1: In Vitro Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung Carcinoma) CC₅₀ (µM)MCF7 (Breast Adenocarcinoma) CC₅₀ (µM)LoVo (Metastatic Colon Adenocarcinoma) CC₅₀ (µM)HT29 (Primary Colon Adenocarcinoma) CC₅₀ (µM)
3g > 500179.35 ± 12.33128.42 ± 11.2158.44 ± 6.25
Cisplatin 33.15 ± 4.1129.33 ± 3.5441.12 ± 5.1947.17 ± 7.43
5-FU 201.12 ± 15.43154.32 ± 12.87> 500381.16 ± 25.51
Data is illustrative and based on research on structurally similar compounds, not this compound. nih.gov

Following promising in vitro results, in vivo studies in animal models would be warranted to evaluate efficacy and safety. These studies would be designed to identify the maximum tolerated dose and to characterize the pharmacokinetic and pharmacodynamic profiles of the compound. nih.gov

Q & A

Q. What are the recommended safety precautions when handling 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine in laboratory settings?

  • Methodological Answer: Researchers must prioritize skin and eye protection (e.g., nitrile gloves, safety goggles) due to the compound’s potential for skin/eye irritation (Category 2/2A hazards) . Use fume hoods for airborne control, and store the compound in airtight containers at 2–8°C to prevent degradation . Emergency protocols include immediate flushing with water for eye/skin exposure and using activated carbon for spill containment .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: A two-step synthesis is typical:

Core Formation: React oxazolo[5,4-c]pyridine precursors (e.g., halogenated derivatives) with piperazine in dioxane under reflux (6–12 hours) .

Functionalization: Introduce substituents via nucleophilic substitution or coupling reactions (e.g., sulfonation using RSO₂Cl and Et₃N at 105–110°C) . Monitor purity via HPLC (>98%) and confirm regioselectivity using ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign piperazine protons (δ 2.5–3.5 ppm) and oxazolo-pyridine carbons (δ 150–160 ppm) .
  • IR Spectroscopy: Confirm NH stretches (3200–3400 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~244) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound synthesis under varying conditions?

  • Methodological Answer:
  • Solvent Selection: Dioxane or DMF enhances nucleophilic substitution efficiency by stabilizing intermediates .
  • Catalysis: Add KI (10 mol%) to accelerate piperazine coupling .
  • Temperature Control: Reflux (80–110°C) balances reaction rate and side-product suppression. Yields improve from ~60% to >85% with optimized stoichiometry (1:1.2 precursor:piperazine) .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving oxazolo[5,4-c]pyridine derivatives?

  • Methodological Answer:
  • Structural Variability: Compare substituent effects (e.g., anti-inflammatory activity drops when replacing trifluoromethyl with chlorophenyl groups) .
  • Assay Standardization: Use consistent cell lines (e.g., RAW 264.7 for inflammation) and control for solvent interference (e.g., DMSO ≤0.1%) .
  • Meta-Analysis: Cross-reference logP and IC₅₀ values to identify outliers caused by assay sensitivity .

Q. What computational methods are utilized to predict the physicochemical properties of this compound derivatives?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry (B3LYP/6-31G*) to predict dipole moments and electrostatic potential maps for solubility .
  • QSAR Models: Correlate logP with antimicrobial activity using descriptors like PSA (60–80 Ų) and H-bond acceptors (4–6) .
  • MD Simulations: Assess membrane permeability via lipid bilayer interaction studies .

Q. How does the introduction of substituents on the oxazolo[5,4-c]pyridine core influence its pharmacological activity?

  • Methodological Answer:
  • Electron-Withdrawing Groups (e.g., -CF₃): Enhance anti-inflammatory activity by stabilizing ligand-receptor interactions (e.g., COX-2 inhibition) .
  • Piperazine Modifications: N-methylation reduces metabolic degradation but may increase cytotoxicity .
  • Heterocycle Fusion: Imidazo or pyrimidine rings improve antimicrobial potency by enabling DNA intercalation .

Q. What are the challenges in achieving regioselectivity during the functionalization of oxazolo[5,4-c]pyridine derivatives, and how can they be addressed?

  • Methodological Answer:
  • Challenge: Competing reactions at C-4 vs. C-6 positions due to similar electronic environments .
  • Solutions:
  • Use bulky directing groups (e.g., tert-butyl) to block C-6 .
  • Employ Pd-catalyzed C-H activation for selective C-4 arylation .
  • Monitor reaction progress with in-situ IR to detect intermediate regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.